molecular formula C43H50N6O2 B14339060 N,N'-Bis(6-(9-acridinylamino)hexyl)pentanediamide CAS No. 98502-84-2

N,N'-Bis(6-(9-acridinylamino)hexyl)pentanediamide

Cat. No.: B14339060
CAS No.: 98502-84-2
M. Wt: 682.9 g/mol
InChI Key: XSGVJIDHKKPEFP-UHFFFAOYSA-N
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Description

N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is a complex organic compound known for its unique structure and properties It is characterized by the presence of acridine groups, which are known for their intercalating properties with DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of acridine derivatives with hexylamine, followed by the coupling of the resulting product with pentanediamide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced to form simpler molecules, typically involving the gain of electrons or hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce acridine oxides, while reduction could yield simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide primarily involves its interaction with DNA. The acridine groups intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound’s molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(7-(9-acridinylamino)heptyl)pentanediamide
  • N-[3-(9-acridinylamino)propyl]-N,N-bis(6-(9-acridinylamino)hexyl)amine

Uniqueness

N,N’-Bis(6-(9-acridinylamino)hexyl)pentanediamide is unique due to its specific structure, which allows for strong intercalation with DNA. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic regions, enhancing its solubility and reactivity in biological systems. This makes it particularly effective in applications requiring DNA interaction, such as anticancer research .

Properties

CAS No.

98502-84-2

Molecular Formula

C43H50N6O2

Molecular Weight

682.9 g/mol

IUPAC Name

N,N'-bis[6-(acridin-9-ylamino)hexyl]pentanediamide

InChI

InChI=1S/C43H50N6O2/c50-40(44-28-13-1-3-15-30-46-42-32-18-5-9-22-36(32)48-37-23-10-6-19-33(37)42)26-17-27-41(51)45-29-14-2-4-16-31-47-43-34-20-7-11-24-38(34)49-39-25-12-8-21-35(39)43/h5-12,18-25H,1-4,13-17,26-31H2,(H,44,50)(H,45,51)(H,46,48)(H,47,49)

InChI Key

XSGVJIDHKKPEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)CCCC(=O)NCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64

Origin of Product

United States

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